molecular formula C21H22N2O4S B12054171 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide CAS No. 439094-45-8

4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide

Cat. No.: B12054171
CAS No.: 439094-45-8
M. Wt: 398.5 g/mol
InChI Key: FWAKIMOWBOTUJM-UHFFFAOYSA-N
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Description

4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an aniline group attached to a sulfonyl group, which is further connected to a naphthamide structure. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. This intermediate is then subjected to sulfonation to introduce the sulfonyl group. The final step involves the coupling of the sulfonated intermediate with aniline and butylamine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency of each step, and purification techniques like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(anilinosulfonyl)-N-methyl-1-hydroxy-2-naphthamide
  • 4-(anilinosulfonyl)-N-ethyl-1-hydroxy-2-naphthamide
  • 4-(anilinosulfonyl)-N-propyl-1-hydroxy-2-naphthamide

Uniqueness

4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the butyl group provides different steric and electronic effects, influencing its interactions with molecular targets and its overall properties .

Properties

CAS No.

439094-45-8

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

N-butyl-1-hydroxy-4-(phenylsulfamoyl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H22N2O4S/c1-2-3-13-22-21(25)18-14-19(16-11-7-8-12-17(16)20(18)24)28(26,27)23-15-9-5-4-6-10-15/h4-12,14,23-24H,2-3,13H2,1H3,(H,22,25)

InChI Key

FWAKIMOWBOTUJM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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